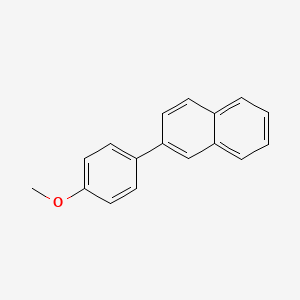

2-(4-Methoxyphenyl)naphthalene

Description

Structure

3D Structure

Properties

CAS No. |

59115-45-6 |

|---|---|

Molecular Formula |

C17H14O |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)naphthalene |

InChI |

InChI=1S/C17H14O/c1-18-17-10-8-14(9-11-17)16-7-6-13-4-2-3-5-15(13)12-16/h2-12H,1H3 |

InChI Key |

HMJIYPQPQDOHRP-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding within a molecule. The vibrational modes of 2-(4-Methoxyphenyl)naphthalene are determined by the distinct contributions of its naphthalene (B1677914) and methoxyphenyl moieties.

While a dedicated, comprehensive vibrational analysis for this compound is not extensively detailed in the available literature, the assignments can be reliably inferred from studies on closely related compounds, such as naphthalene, 1-methoxynaphthalene, and other methoxy-substituted aromatic systems. scispace.commdpi.com The primary vibrational modes are associated with C-H, C-C, and C-O bonds within the aromatic rings and the methoxy (B1213986) group.

The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. scispace.comijpsjournal.com The naphthalene ring system gives rise to a complex set of C=C stretching vibrations, which are characteristic of aromatic compounds and generally appear in the 1650-1430 cm⁻¹ range. scispace.com The methoxyphenyl group introduces specific vibrations, most notably the C-O-C stretching modes. The asymmetric C-O-C stretch is expected around 1240-1260 cm⁻¹, while the symmetric stretch appears at a lower wavenumber. scialert.net Vibrations associated with the methyl (-CH₃) group of the methoxy substituent are also present, including symmetric and asymmetric stretching and bending modes. scispace.com

Below is a table summarizing the expected vibrational bands based on data from analogous compounds.

| Frequency Range (cm⁻¹) | Vibrational Mode | Attribution | Spectroscopy |

| 3100 - 3000 | ν(C-H) | Aromatic C-H Stretching | FT-IR, FT-Raman |

| 3000 - 2840 | ν(C-H) | Methyl C-H Stretching (Asymmetric & Symmetric) | FT-IR, FT-Raman |

| 1640 - 1580 | ν(C=C) | Aromatic Ring Stretching | FT-IR, FT-Raman |

| 1510 - 1430 | ν(C=C) | Aromatic Ring Stretching | FT-IR, FT-Raman |

| 1470 - 1440 | δ(C-H) | Methyl C-H Bending (Asymmetric & Symmetric) | FT-IR |

| 1270 - 1240 | ν(C-O-C)as | Asymmetric C-O-C Stretching | FT-IR |

| 1180 - 1020 | ν(C-O-C)s / β(C-H) | Symmetric C-O-C Stretching / Aromatic C-H in-plane bending | FT-IR |

| 900 - 700 | γ(C-H) | Aromatic C-H out-of-plane Bending | FT-IR |

| Note: This table is a representation of expected frequencies based on data from naphthalene and methoxy-substituted aromatic compounds. ν: stretching; δ: bending (in-plane); β: bending (in-plane); γ: bending (out-of-plane). |

A precise assignment of vibrational modes is often confirmed using Potential Energy Distribution (PED) analysis. PED is a theoretical calculation that quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a specific normal mode of vibration. researchgate.net This analysis is crucial for correctly interpreting complex spectra where multiple vibrational modes may overlap.

For related molecules like 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, PED analysis has been used to provide unambiguous assignments for the calculated vibrational frequencies. researchgate.net Such an analysis for this compound would involve quantum chemical calculations to determine the force constants and geometry of the molecule, followed by a calculation of the PED for each vibrational mode. However, specific PED data for the title compound is not available in the reviewed literature.

Vibrational spectroscopy is highly sensitive to intermolecular interactions, such as hydrogen bonding. While this compound does not have a hydrogen bond donor, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. If this compound is placed in a solution with a hydrogen bond donor (e.g., an alcohol or phenol), the formation of a hydrogen bond would perturb the vibrational frequencies of the donor molecule.

Specifically, the X-H (where X is O or N) stretching frequency of the donor molecule would experience a red-shift (a shift to lower wavenumbers), and the band would typically become broader and more intense. The magnitude of this shift is generally correlated with the strength of the hydrogen bond. No specific studies detailing such hydrogen bonding interactions involving this compound were identified in the search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The spectrum is characterized by signals in the aromatic region (typically δ 7.0-8.0 ppm) and a sharp singlet for the methoxy group protons in the upfield region (around δ 3.8-4.0 ppm).

Experimental data recorded in CDCl₃ shows a complex pattern for the eleven aromatic protons located on both the naphthalene and phenyl rings. rsc.org The methoxy group protons appear as a singlet, confirming the presence of the -OCH₃ group and indicating free rotation around the C-O bond. rsc.org

| Chemical Shift (δ ppm) | Multiplicity & Coupling Constant (J Hz) | Integration | Assignment |

| 7.98 | s | 1H | Naphthalene-H |

| 7.91 – 7.81 | m | 3H | Naphthalene-H |

| 7.71 | dd, J = 8.5, 1.8 | 1H | Naphthalene-H |

| 7.68 – 7.63 | m | 2H | Phenyl-H |

| 7.52 – 7.42 | m | 2H | Naphthalene-H |

| 7.05 – 6.98 | m | 2H | Phenyl-H |

| 3.85 | s | 3H | -OCH₃ |

| Source: Supporting Information file rsc.org. s: singlet; dd: doublet of doublets; m: multiplet. |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Based on its structure, this compound is expected to show 17 distinct carbon signals, unless there is an overlap of signals or molecular symmetry causing chemical equivalence.

The spectrum can be divided into several regions:

Aromatic Carbons: These typically resonate in the δ 110-160 ppm range. The carbon atom attached to the methoxy group (C-O) is expected to be the most downfield-shifted among the aromatic carbons due to the deshielding effect of the oxygen atom, appearing around δ 159-160 ppm. rsc.org The quaternary carbons at the junction of the two naphthalene rings and at the point of attachment between the two aromatic systems will also have characteristic shifts.

Methoxy Carbon: The carbon of the -OCH₃ group is highly shielded compared to the aromatic carbons and typically appears in the δ 55-56 ppm region. rsc.org

While a supporting information document indicates the existence of ¹³C NMR data for this compound, the specific chemical shift values are not provided in the available abstract. rsc.org However, based on data for naphthalene and related methoxy-substituted aromatics, the expected shifts can be characterized. Naphthalene itself shows signals at approximately δ 128.0 ppm and δ 133.5 ppm. chemicalbook.com The substitution pattern in this compound would lead to a more complex spectrum with shifts influenced by the electronic effects of the methoxyphenyl substituent.

2D NMR Techniques for Structural Connectivity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules by mapping correlations between different nuclei. science.gov For a molecule like this compound, techniques such as COSY, HSQC, and HMBC are instrumental in confirming the connectivity between the naphthalene and methoxyphenyl rings.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. youtube.com In the spectrum of this compound, COSY would show correlations between adjacent protons on both the naphthalene and the p-methoxyphenyl rings, allowing for the assignment of protons within each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment identifies direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). This technique is crucial for assigning the ¹³C signals corresponding to each protonated carbon in the molecule. researchgate.net For instance, the proton signal of the methoxy group (-OCH₃) would correlate directly with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps longer-range couplings between protons and carbons, typically over two to four bonds. HMBC is particularly vital for establishing the connectivity between the two aromatic rings. A key correlation would be observed between the protons on one ring and the quaternary (non-protonated) carbons of the other ring at the point of linkage. For example, protons ortho to the linkage point on the phenyl ring would show a correlation to the C2 carbon of the naphthalene ring, and vice versa.

These 2D NMR techniques, used in concert, provide a detailed and definitive map of the molecular structure, confirming the precise arrangement of atoms and functional groups.

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Purpose in Structural Elucidation |

|---|---|---|

| COSY | ¹H - ¹H | Identifies adjacent protons within the naphthalene and methoxyphenyl rings. |

| HSQC | ¹H - ¹³C (¹J) | Assigns carbon signals directly attached to specific protons. |

| HMBC | ¹H - ¹³C (²J, ³J) | Confirms the connectivity between the naphthalene and methoxyphenyl rings via long-range couplings. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk

The UV-Vis spectrum of this compound is dominated by electronic transitions involving its extensive conjugated system. The absorption of UV radiation promotes electrons from a ground state to an excited state. shu.ac.uk

π→π Transitions:* These are high-energy transitions that occur in molecules with conjugated π systems, such as aromatic rings and double bonds. truman.edu Given its structure, this compound would exhibit strong absorption bands corresponding to π→π* transitions within the naphthalene and methoxyphenyl aromatic systems. These transitions are typically characterized by high molar absorptivity (ε) values. youtube.com

n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital to an anti-bonding π* orbital. youtube.com The oxygen atom of the methoxy group in this compound has lone pairs of non-bonding electrons. Therefore, weaker n→π* transitions are also possible. These transitions generally occur at longer wavelengths compared to π→π* transitions and have lower molar absorptivity. shu.ac.uk

Aromatic compounds can display several bands related to π→π* transitions, which arise from the delocalized electrons in the aromatic system. truman.edu

Solvatochromism describes the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands when dissolved in different solvents. researchgate.netresearchgate.net This phenomenon is caused by differential solvation of the ground and excited states of the molecule, which is dependent on solvent polarity. nih.gov

Bathochromic Shift (Red Shift): This is a shift of the absorption maximum (λmax) to a longer wavelength. It typically occurs for π→π* transitions when moving to a more polar solvent. The polar solvent often stabilizes the more polar excited state to a greater extent than the ground state, reducing the energy gap for the transition. shu.ac.uknih.gov

Hypsochromic Shift (Blue Shift): This is a shift of λmax to a shorter wavelength. It is characteristic of n→π* transitions when the solvent polarity is increased, especially in protic solvents capable of hydrogen bonding. shu.ac.uk The solvent molecules can form hydrogen bonds with the lone pair of electrons on the oxygen atom, lowering the energy of the non-bonding ground state and thus increasing the energy required for the n→π* transition. nih.govsapub.org

The study of this compound in a range of solvents with varying polarities would reveal how its electronic structure is influenced by solute-solvent interactions. researchgate.net

Table 2: Expected Solvatochromic Shifts for this compound

| Electronic Transition | Effect of Increasing Solvent Polarity | Typical Shift | Reason |

|---|---|---|---|

| π → π | Shift to longer wavelength | Bathochromic (Red) | Stabilization of the more polar excited state. shu.ac.uk |

| n → π | Shift to shorter wavelength | Hypsochromic (Blue) | Stabilization of the ground state non-bonding electrons via hydrogen bonding. shu.ac.uk |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HR-MS) is capable of measuring the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the exact mass and, consequently, the unambiguous elemental formula of a compound. thermofisher.com For this compound, with a molecular formula of C₁₇H₁₄O, HR-MS can distinguish its mass from other compounds that might have the same nominal mass but a different elemental composition.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₁₄O | hoffmanchemicals.comchemspider.com |

| Average Mass | 234.298 Da | chemspider.com |

| Monoisotopic Mass | 234.104465 Da | chemspider.com |

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of molecules, including non-covalent complexes, from a liquid solution into the gas phase with minimal fragmentation. nih.govfrontiersin.org This makes ESI-MS a powerful tool for studying ligand-protein interactions and organometallic complexes. nih.govgriffith.edu.au

While this compound itself may not be ideal for certain ESI-MS analyses, its core structure is valuable in the design of specialized ligands. Research has shown that a derivative, 1,8-Bis(dimethylamino)-2-(4-methoxyphenyl)naphthalene, was synthesized to act as an η⁶-coordinating ligand with a chargeable "proton sponge" tag. researchgate.net This modification renders neutral organometallic complexes, to which the ligand binds, highly amenable to analysis by positive-ion ESI-MS. researchgate.net The addition of the anisole (B1667542) group (methoxyphenyl) did not significantly affect the pKa of the proton sponge moiety, demonstrating the utility of the this compound scaffold in creating ESI-active tags for studying organometallic complexes and their reactions. researchgate.net

X-Ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry and conformational preferences of a molecule in the solid state.

Determination of Molecular Geometry and Conformational Preferences

Based on the analysis of analogous structures, the molecular geometry of this compound is expected to be non-planar. The naphthalene moiety itself is a planar aromatic system. However, the single bond connecting the naphthalene ring to the 4-methoxyphenyl (B3050149) group allows for rotational freedom, leading to a twisted conformation.

In similar structures, such as 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene, the mean plane of the naphthalene ring system is significantly twisted with respect to the attached phenyl rings. For instance, the dihedral angle between the naphthalene system and the methoxyphenyl ring in this analog is 55.82 (12)°. iucr.org Similarly, in 1,4-bis(4-methoxyphenyl)naphthalene, the methoxybenzene rings are splayed out of the plane of the naphthalene ring system, with dihedral angles ranging from 59.63 (13)° to 67.09 (13)°. nih.goviucr.org This pronounced out-of-plane arrangement is a common feature in such biaryl systems, arising from the steric hindrance between the hydrogen atoms on the adjacent rings.

The naphthalene ring system in these related compounds is generally close to planar, with only slight puckering. For example, in 1,4-bis(4-methoxyphenyl)naphthalene, the dihedral angles between the two fused benzene (B151609) rings of the naphthalene core are small, at 3.76 (15)° and 3.39 (15)° for the two independent molecules in the asymmetric unit. nih.goviucr.org It is reasonable to expect a similar near-planar geometry for the naphthalene unit in this compound.

| Parameter | Expected Value for this compound (based on analogs) | Source Analog |

|---|---|---|

| Dihedral Angle (Naphthalene-Methoxyphenyl) | ~55-67° | 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene iucr.org, 1,4-bis(4-methoxyphenyl)naphthalene nih.goviucr.org |

| Naphthalene Ring System Planarity | Nearly planar | 1,4-bis(4-methoxyphenyl)naphthalene nih.goviucr.org |

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, these interactions are likely to be dominated by van der Waals forces, including π-π stacking and C-H···π interactions, given the aromatic nature of the molecule.

In the crystal structure of 1,4-bis(4-methoxyphenyl)naphthalene, the molecular packing is consolidated by intermolecular C-H···π interactions, which link the molecules into supramolecular chains. nih.goviucr.org Specifically, hydrogen atoms from the aromatic rings act as donors to the π-systems of adjacent molecules. This type of interaction is a significant factor in the solid-state assembly of many aromatic compounds.

For example, in 1,4-bis(4-methoxyphenyl)naphthalene, these C-H···π interactions result in the formation of helical supramolecular chains along the b-axis. iucr.org The chains then assemble without strong directional interactions between them. nih.goviucr.org A similar packing motif driven by C-H···π interactions would be anticipated for this compound, leading to an efficiently packed crystal structure. The presence of the polar methoxy group might also introduce weak C-H···O interactions, further stabilizing the crystal lattice.

| Interaction Type | Role in Crystal Packing (based on analogs) | Source Analog |

|---|---|---|

| C-H···π Interactions | Formation of supramolecular chains | 1,4-bis(4-methoxyphenyl)naphthalene nih.goviucr.org |

| π-π Stacking | Likely contributor to overall packing stability | General for aromatic compounds |

| C-H···O Interactions | Potential for additional stabilization | Presence of methoxy group |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of many-body systems, including molecules. researchgate.net This method is favored for its balance of computational efficiency and accuracy in predicting molecular properties. arxiv.org Calculations for naphthalene (B1677914) derivatives are often performed to determine optimized geometries, electronic states, and other key parameters. researchgate.net

Geometry optimization is a fundamental computational step to locate the minimum energy conformation of a molecule. cnr.it For 2-(4-Methoxyphenyl)naphthalene, this process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is found. The resulting optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

The structure consists of a planar naphthalene core linked to a methoxyphenyl group. A key parameter in the energetic landscape is the dihedral angle between the mean plane of the naphthalene ring system and the plane of the phenyl ring. In similar twisted molecules, such as (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, this angle has been determined to be 33.41°. researchgate.net The optimization process for this compound would precisely define this spatial arrangement, which is crucial for understanding steric interactions and the extent of π-system conjugation.

Table 1: Representative Optimized Geometrical Parameters for Naphthalene and Anisole (B1667542) Moieties (Illustrative) This table presents typical bond lengths and angles for the constituent parts of this compound, as established in computational studies of naphthalene and anisole, to illustrate expected values.

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP) |

| Bond Length (Å) | Naphthalene C-C | 1.37 - 1.42 jocpr.com |

| Phenyl C-C | ~1.39 | |

| C-C (Inter-ring) | ~1.49 | |

| C-O (Aryl) | ~1.36 | |

| C-O (Methyl) | ~1.43 | |

| C-H (Aromatic) | ~1.08 | |

| Bond Angle (°) | Naphthalene C-C-C | 119 - 121 jocpr.com |

| Phenyl C-C-C | ~120 | |

| C-O-C (Methoxy) | ~118 | |

| Dihedral Angle (°) | C-C-C-C (Naphthalene) | ~0 |

| C(naphthyl)-C(phenyl)-C(phenyl)-C(phenyl) | ~0 | |

| Naphthalene-Phenyl | Variable (Determined by minimum energy) |

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. researchgate.net Various functionals are commonly employed for aromatic systems, each with different performance characteristics. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is widely used and has been shown to provide good agreement with experimental data for the geometry of naphthalene derivatives. researchgate.networldwidejournals.com Other functionals like M06-2X are also utilized for their robust performance with non-covalent interactions. researchgate.net

The basis set determines the flexibility given to electrons in the calculation. Pople-style basis sets, such as 6-311G(d,p) or 6-311++G(d,p), are standard choices, offering a good compromise between accuracy and computational cost. researchgate.networldwidejournals.com The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electronic distribution in π-conjugated systems and molecules with heteroatoms like oxygen. Studies on related compounds have compared various levels of theory, such as HF, B3LYP, BLYP, B3PW91, and mPW1PW91, with the 6-311G** basis set to evaluate their performance in predicting structural and vibrational properties. researchgate.net

Table 2: Common DFT Functionals and Basis Sets for Aromatic Systems This table summarizes methods frequently used in the computational study of molecules similar to this compound.

| Functional | Type | Common Applications/Strengths | Basis Set Example |

| B3LYP | Hybrid-GGA | General purpose, good for geometry and frequencies. researchgate.net | 6-311++G(d,p) worldwidejournals.com |

| M06-2X | Hybrid-meta-GGA | Good for main-group thermochemistry and non-covalent interactions. researchgate.net | 6-311+G(d) researchgate.net |

| PBE0 | Hybrid-GGA | Often used for electronic properties and benchmark studies. arxiv.org | def2-TZVP arxiv.org |

| BLYP | GGA | Pure functional, sometimes used for comparison. researchgate.net | 6-311G** researchgate.net |

DFT calculations are a powerful tool for predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, a uniform scaling factor is typically applied. researchgate.net For calculations using the B3LYP/6-311G** level of theory on a related benzimidazole (B57391) derivative, a scaling factor of 0.9699 was found to be optimal. researchgate.net

For this compound, the vibrational spectrum would be characterized by modes from the naphthalene core, the phenyl ring, and the methoxy (B1213986) group. Key vibrational modes would include:

C-H stretching in the aromatic rings (typically ~3100-3000 cm⁻¹).

C=C aromatic stretching within the naphthalene and phenyl rings (typically ~1600-1450 cm⁻¹).

C-O-C asymmetric and symmetric stretching of the methoxy group.

In-plane and out-of-plane C-H bending vibrations.

Analysis of the potential energy distribution (PED) allows for the unambiguous assignment of each calculated vibrational mode to specific molecular motions. researchgate.net Studies on methoxy-substituted benzaldehydes have successfully used periodic DFT calculations to assign vibrational modes, demonstrating the reliability of this approach. mdpi.com

Table 3: Representative Comparison of Calculated and Experimental Vibrational Frequencies for a Related Compound (2-(4-methoxyphenyl)-1H-benzo[d]imidazole) This table illustrates the typical agreement between scaled theoretical frequencies and experimental IR data for a molecule containing the 4-methoxyphenyl (B3050149) moiety. Data adapted from Arslan et al. (2008). researchgate.net

| Assignment (Mode Type) | Experimental (IR, cm⁻¹) | Calculated (B3LYP/6-311G**, cm⁻¹) | Scaled (x0.9699, cm⁻¹) |

| N-H Stretch | 3424 | 3530 | 3424 |

| C-H Aromatic Stretch | 3060 | 3155 | 3060 |

| C=C Aromatic Stretch | 1612 | 1662 | 1612 |

| C-H In-plane Bend | 1457 | 1502 | 1457 |

| C-O-C Asymmetric Stretch | 1251 | 1290 | 1251 |

| C-H Out-of-plane Bend | 834 | 860 | 834 |

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides fundamental insights into its reactivity, stability, and optical properties. For conjugated systems like this compound, understanding the distribution of electrons in the frontier molecular orbitals is particularly important.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and electrical transport properties. worldwidejournals.commdpi.com A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In this compound, the electron-donating methoxy group is expected to increase the energy of the HOMO, localizing it primarily on the methoxyphenyl moiety. Conversely, the electron-accepting naphthalene system would be the main contributor to the LUMO. tandfonline.com The HOMO-LUMO transition would thus involve a charge transfer from the methoxyphenyl part to the naphthalene part. For comparison, the HOMO-LUMO gap of unsubstituted naphthalene has been calculated to be approximately 4.75 eV. samipubco.com The introduction of substituents significantly alters this value; for instance, hydroxyl groups can lower the gap. researchgate.net

Table 4: Representative FMO Energies and Gaps for Naphthalene and Related Derivatives This table provides context for the expected electronic properties of this compound by showing calculated values for related compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Naphthalene | -6.13 | -1.38 | 4.75 | samipubco.com |

| 2,7-Naphthalenediol | -5.91 | -1.02 | 4.89 | tandfonline.com |

| Naphthalene with -OH group | - | - | ~4.5 | researchgate.net |

| Naphthalene with -CHO group | - | - | ~4.2 | researchgate.net |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like chemical bonding within a molecule. taylorandfrancis.com It examines interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonding or Rydberg orbitals). This method is used to investigate intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density. taylorandfrancis.comnih.gov

The stability arising from these interactions can be quantified using second-order perturbation theory. The stabilization energy, E(2), is proportional to the orbital overlap and inversely proportional to the energy difference between the donor and acceptor orbitals. scirp.org

For this compound, significant NBO interactions are expected to involve the lone pairs on the methoxy oxygen atom. These lone pairs can act as donors, delocalizing electron density into the antibonding π* orbitals of the adjacent phenyl ring. This n → π* interaction contributes to the electron-donating character of the methoxy group and stabilizes the molecule. Further delocalization can occur from the π orbitals of the phenyl ring to the π* orbitals of the naphthalene core, facilitating intramolecular charge transfer across the molecule.

Table 5: Illustrative Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis for a Methoxy-Aromatic System This table shows typical hyperconjugative interactions that would be expected in the 4-methoxyphenyl moiety of the target compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π* (C-C)phenyl | High | Lone Pair → Antibonding (π) |

| π (C-C)phenyl | π* (C-C)phenyl | Moderate | Pi Bond → Antibonding (π) |

| π (C-C)phenyl | π* (C-C)naphthyl | Moderate | Intramolecular Charge Transfer |

| σ (C-H) | σ* (C-C) | Low | Sigma Bond → Antibonding (σ) |

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites

Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. wolfram.com Typically, red-colored regions represent negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack, while blue-colored regions denote positive potential, corresponding to electron-deficient areas prone to nucleophilic attack. uni-muenchen.dewolfram.com

For this compound, the MEP map is expected to show distinct reactive sites. The oxygen atom of the methoxy group (-OCH₃) and the π-electron clouds of the naphthalene and phenyl rings are anticipated to be the primary regions of negative potential. mdpi.com These electron-rich zones, particularly the oxygen atom, are the most probable sites for electrophilic interactions, such as protonation or coordination to Lewis acids. mdpi.com

Conversely, the hydrogen atoms of the aromatic rings would exhibit positive electrostatic potential, making them potential sites for nucleophilic interactions. The distribution of these potentials across the molecule provides a comprehensive picture of its reactive behavior and intermolecular interaction patterns. core.ac.uk

Global Reactivity Descriptors

Global reactivity descriptors, derived from DFT calculations, offer quantitative measures of a molecule's stability and reactivity. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and global softness (S).

The HOMO-LUMO energy gap (ΔE) is a critical parameter, indicating the molecule's kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. analis.com.my For π-conjugated systems like this compound, this gap is typically in a range that allows for electronic transitions in the UV-visible region.

Other descriptors are calculated as follows:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

These parameters provide a framework for understanding the molecule's tendency to donate or accept electrons. A high electronegativity indicates a tendency to attract electrons, while chemical hardness and softness describe the molecule's resistance to change in its electron distribution. researchgate.net Molecules with low hardness and high softness are generally more reactive. analis.com.my

| Descriptor | Definition | Significance in Reactivity |

|---|---|---|

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | Indicates the ability to act as an electron donor. |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. | Indicates the ability to act as an electron acceptor. |

| Electronegativity (χ) | The power of a molecule to attract electrons to itself. | Measures the overall electron-attracting tendency. |

| Chemical Hardness (η) | The resistance of a molecule to change its electronic configuration. | A measure of stability; hard molecules are less reactive. |

| Global Softness (S) | The reciprocal of chemical hardness. | A measure of reactivity; soft molecules are more reactive. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and kinetic stability. |

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is a powerful quantum chemical method used to calculate the properties of electronically excited states. rsc.orgq-chem.com It is widely employed to simulate UV-visible absorption spectra and understand the nature of electronic transitions within a molecule. nih.govresearchgate.net

TD-DFT calculations can predict the electronic absorption spectra of molecules by determining the vertical excitation energies from the ground state to various excited states and their corresponding oscillator strengths (f). cnr.it The calculated excitation energies correspond to the wavelengths of maximum absorption (λmax), while the oscillator strengths relate to the intensity of the absorption bands. mdpi.com

For this compound, the simulated spectrum is expected to be characterized by intense absorption bands in the UV region. These absorptions are primarily attributed to π→π* electronic transitions within the extended conjugated system formed by the naphthalene and methoxyphenyl rings. researchgate.net The inclusion of solvent effects in the calculations, often through models like the Polarizable Continuum Model (PCM), is crucial for achieving better agreement with experimental spectra, as solute-solvent interactions can shift the absorption bands. nih.govnih.gov

| Parameter | Description | Information Provided |

|---|---|---|

| λmax (nm) | Wavelength of maximum absorbance. | Corresponds to the energy of an electronic transition. |

| Excitation Energy (eV) | The energy required to promote an electron to a higher energy level. | Directly calculated value from which λmax is derived. |

| Oscillator Strength (f) | A dimensionless quantity that expresses the probability of a particular electronic transition. | Relates to the intensity of the spectral absorption band. |

| Transition Type | The nature of the orbitals involved in the electronic transition (e.g., π→π, n→π). | Describes the change in the electronic configuration upon excitation. |

Analysis of the molecular orbitals involved in the electronic transitions provides a detailed characterization of the excited states. rsc.org For aromatic compounds like this compound, the most significant transitions typically involve the promotion of an electron from the HOMO to the LUMO. researchgate.net

The primary electronic transitions are expected to be of the π→π* type, originating from the π-orbitals of the aromatic system. The HOMO is likely to be delocalized over the entire π-conjugated framework, with significant contributions from the electron-rich methoxyphenyl group. The LUMO is also expected to be a π*-antibonding orbital distributed across the aromatic rings. The transition from HOMO to LUMO often represents an intramolecular charge transfer (ICT) character, where electron density moves from the electron-donating methoxy-substituted phenyl ring to the naphthalene moiety upon excitation. rsc.org

Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems and donor-acceptor functionalities are of significant interest for applications in non-linear optics (NLO). analis.com.myjhuapl.edu These materials can exhibit large second- and third-order NLO responses, making them suitable for technologies like optical switching and frequency conversion. researchgate.net

The first-order hyperpolarizability (β₀ or βtot) is a key parameter that quantifies the second-order NLO response of a molecule. asianpubs.org It can be calculated using computational methods like DFT. A large β₀ value is indicative of a strong NLO response. For a molecule to have a non-zero β₀, it must be non-centrosymmetric.

Thermodynamic Parameter Calculations

Theoretical calculations of thermodynamic parameters provide crucial insights into the stability, reactivity, and formation of chemical compounds under various conditions. For the compound this compound, computational studies would typically involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to predict its thermodynamic properties. These calculations can determine key values such as the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and standard entropy (S°).

Such computational analyses begin with the optimization of the molecule's three-dimensional geometry to find its lowest energy conformation. Following this, vibrational frequency calculations are performed to confirm the structure as a true minimum on the potential energy surface and to derive the thermal contributions to the thermodynamic functions. These parameters are invaluable for understanding the compound's behavior in chemical reactions and for predicting equilibrium constants.

Despite the utility of these theoretical methods, a thorough search of the scientific literature did not yield specific studies that have reported the calculated thermodynamic parameters for this compound. Therefore, a data table of its specific thermodynamic values cannot be provided at this time.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. This method is contingent on the availability of high-quality single-crystal X-ray diffraction data. The analysis maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

A comprehensive search of crystallographic databases and the scientific literature did not locate a published crystal structure for this compound. As a result, a Hirshfeld surface analysis has not been reported for this specific compound. Consequently, detailed research findings and a data table quantifying its intermolecular interactions are not available.

Photophysical Properties and Excited State Dynamics

Steady-State and Time-Resolved Fluorescence Spectroscopy

The introduction of a 4-methoxyphenyl (B3050149) group at the 2-position of the naphthalene (B1677914) ring is expected to significantly influence its fluorescence properties. The methoxy (B1213986) group is a strong electron-donating group, which can increase the electron density of the aromatic system through resonance effects. This alteration of the electronic structure typically leads to changes in the energy of the excited states and the transition probabilities between them.

Quantum Yield Determination and Quenching Mechanisms

Quenching can also be induced by external species. For instance, studies on 2-methoxynaphthalene (B124790) have shown that its fluorescence can be quenched by metal ions like Cu2+ in micellar media. The efficiency of this quenching depends on the localization and interaction of the fluorophore and the quencher. Similar dynamic (collisional) quenching processes are expected for 2-(4-Methoxyphenyl)naphthalene in the presence of suitable quenching agents.

Table 1: Comparison of Fluorescence Quantum Yields of Naphthalene and a Related Derivative

| Compound | Solvent | Quantum Yield (Φf) |

|---|---|---|

| Naphthalene | Cyclohexane | 0.23 |

| 1,4-Bis(trimethylsilylethynyl)naphthalene | Cyclohexane | 0.85 |

This table illustrates how substituents can significantly alter the quantum yield of the naphthalene core. Data for this compound is not available.

Fluorescence Lifetime Measurements and Multi-Exponential Decays

The fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state. For many aromatic molecules, the fluorescence decay can be described by a single exponential function. However, in more complex systems or heterogeneous environments, multi-exponential decays are often observed.

For this compound, a multi-exponential decay could arise from several factors:

Conformational Isomers: The rotation around the single bond connecting the naphthalene and phenyl rings might lead to different ground-state conformers that exhibit distinct excited-state lifetimes.

Excimer Formation: In concentrated solutions, the decay profile would be a combination of the monomer and excimer fluorescence, each with its own characteristic lifetime.

Solvent Relaxation: In polar solvents, the solvent molecules may reorient around the excited fluorophore, leading to a time-dependent stabilization of the excited state and potentially a multi-exponential fluorescence decay.

While specific lifetime data for this compound is unavailable, studies on other substituted naphthalenes show lifetimes typically in the nanosecond range. For example, silyl-substituted naphthalene derivatives have reported lifetimes ranging from 2 to several nanoseconds.

Ultrafast Excited-State Deactivation Pathways

Following photoexcitation, molecules can return to the ground state through several competing deactivation pathways that occur on ultrafast timescales. These processes are typically studied using techniques like femtosecond transient absorption spectroscopy.

Picosecond and Nanosecond Dynamics

The excited-state dynamics of this compound are expected to involve processes occurring on both picosecond and nanosecond timescales.

Picosecond Dynamics: Immediately following excitation, processes such as vibrational relaxation and solvent reorganization occur within picoseconds. For substituted naphthalene azo moieties, which also feature a substituted naphthalene core, excited-state lifetimes in the range of ~0.7–1.5 ps, ~3–4 ps, and 20–40 ps have been observed. These rapid decays are attributed to efficient non-radiative deactivation channels.

Nanosecond Dynamics: Fluorescence emission and intersystem crossing to the triplet state typically occur on the nanosecond timescale, consistent with the expected fluorescence lifetimes of naphthalene derivatives.

Internal Conversion and Intersystem Crossing Processes

Besides fluorescence, the excited singlet state (S1) can deactivate non-radiatively through internal conversion (IC) to the ground state (S0) or intersystem crossing (ISC) to an excited triplet state (T1).

Internal Conversion (IC): This process is generally less efficient for rigid aromatic molecules like naphthalene compared to more flexible systems. However, the torsional motion between the naphthalene and phenyl rings in this compound could potentially enhance the rate of internal conversion.

Intersystem Crossing (ISC): ISC is a significant deactivation pathway for naphthalene and its derivatives. The rate of ISC is influenced by the energy gap between the S1 and a nearby triplet state (Tn) and the strength of the spin-orbit coupling between these states. Theoretical studies on naphthalene have shown that ISC is a complex process that can be influenced by temperature and specific vibrational modes. The methoxyphenyl substituent may alter the energies of the singlet and triplet states, thereby affecting the ISC rate.

Photoisomerization Phenomena

Photoisomerization involves a light-induced change in the structure of a molecule. For this compound, the most likely photoisomerization process would be rotation around the single bond connecting the two aromatic rings. However, this process does not lead to stable, distinct isomers in the same way that cis-trans isomerization occurs around a double bond.

While direct photoisomerization into a stable different structure is not expected for this compound, the rotation around the connecting bond can be a crucial part of the excited-state deactivation mechanism. In some molecules with similar structures (like biphenyls), this torsional motion can lead to a planar or twisted geometry in the excited state, which can facilitate non-radiative decay and influence the fluorescence properties. Studies on naphthalene-terminated stilbene (B7821643) dendrimers show that the naphthalene moiety can participate in energy transfer processes that lead to photoisomerization in other parts of the molecule. This indicates that while this compound itself may not isomerize, its excited state could potentially induce reactions in linked molecules.

Cis-Trans Isomerization in Azo Naphthalene Systems

When a naphthalene moiety is linked to an azo group, the resulting system can undergo reversible cis-trans isomerization upon light irradiation. The trans isomer is typically the more thermodynamically stable state, while UV light can induce a transformation to the cis isomer. nih.gov This process is fundamental to the function of molecular switches and photosensitive materials. The photo-isomerization in such systems can originate from singly bound azobenzene (B91143) moieties. nih.gov The mechanism of this transformation in azobenzene derivatives, which serves as a model for more complex systems, is known to be influenced by the nature of its substituents. researchgate.net In systems modeling a light-harvesting apparatus with a naphthalene donor and an azobenzene acceptor, the process of photoisomerization is a key pathway for energy dissipation. researchgate.net

Thermal Reversion Mechanisms

Studies on naphthalene-based azo dyes have demonstrated a clear structure-property relationship where the thermal reversion lifetime is strongly influenced by substituents. rsc.org Specifically, increasing the electron-donating strength of the substituent leads to a significant decrease in the thermal reversion lifetime (τreversion). rsc.org For example, the reversion lifetime can vary by a factor of 30, decreasing from 276 minutes to just 8 minutes as the electron-donating character of the substituent increases. rsc.org This acceleration is attributed to the stabilization of the transition state for the isomerization process. Theoretical investigations into protonated azobenzenes also show that protonation can considerably reduce the activation barrier for thermal cis-trans inversion by 5–20 kcal/mol. researchgate.net

| Substituent Group | Thermal Reversion Lifetime (τreversion) |

| Weak Electron-Donating | 276 min |

| Moderate Electron-Donating | Intermediate |

| Strong Electron-Donating | 8 min |

This table illustrates the impact of electron-donating substituents on the thermal reversion lifetime in naphthalene-based azo dyes, based on findings from referenced studies. rsc.org

Intramolecular Energy Transfer (EET) Mechanisms

In molecular systems where this compound or a similar chromophore acts as a donor or acceptor, intramolecular energy transfer (EET) is a key process that governs the fate of the excited state energy.

Efficiency and Rates of Energy Transfer in Donor-Acceptor Systems

In donor-acceptor (D-A) systems, the efficiency of energy transfer depends on the properties of the donor and acceptor, the distance and orientation between them, and the surrounding environment. marquette.edunih.gov When a naphthalene donor is linked to an azobenzene acceptor, irradiation of the naphthalene moiety can lead to fluorescence quenching, indicating an efficient transfer of energy to the azobenzene unit. researchgate.net In one model system, the fluorescence generated by the naphthalene donor at 340 nm was found to be 65% quenched by the trans isomer of a methoxy azo acceptor and 15% quenched by the cis isomer. researchgate.net In a covalently linked naphthalene-azobenzene molecule, the naphthalenic fluorescence can be quenched beyond the limits of detection, signifying nearly quantitative energy transfer. researchgate.net

The mechanism of energy transfer in many D-A fluorophores involves triplet excited states. nih.gov The accessibility of the locally excited triplet state (3LE) and the charge-transfer triplet state (3CT) is dictated by the energy order of the charge transfer singlet state (1CT) and the 3LE state. nih.gov This order can be engineered by altering solvent polarity and the D-A character to facilitate energy transfer from the more tunable 3CT state for photosensitization. nih.gov

Förster Resonance Energy Transfer (FRET) Considerations

Förster Resonance Energy Transfer (FRET) is a non-radiative mechanism describing energy transfer between two chromophores through dipole-dipole coupling. wikipedia.org The efficiency of FRET is acutely sensitive to the distance between the donor and acceptor, being inversely proportional to the sixth power of this distance. wikipedia.orgnih.gov This "molecular ruler" is effective for measuring distances in the 1-10 nanometer range. nih.govteledynevisionsolutions.com

For FRET to occur efficiently in a system involving a this compound derivative, several conditions must be met:

Spectral Overlap: The emission spectrum of the donor molecule must overlap with the absorption spectrum of the acceptor molecule. teledynevisionsolutions.com

Proximity: The donor and acceptor must be in close proximity, typically within 10 nm. teledynevisionsolutions.com

Orientation: The orientation of the donor's emission dipole moment and the acceptor's absorption dipole moment must be favorable. wikipedia.org

The efficiency of FRET can be measured by observing the decrease in the donor's fluorescence intensity or the shortening of its fluorescence lifetime in the presence of the acceptor. nih.govnih.govhamamatsu.com This makes FRET a powerful tool for studying conformational changes and molecular interactions in systems where this naphthalene derivative could be incorporated as a fluorescent label. nih.gov

Influence of Substituents and Solvent Environments

The photophysical properties of aromatic compounds like this compound are highly sensitive to their chemical structure and the surrounding medium.

Electron-Donating/Withdrawing Effects on Excited States

Substituents on the naphthalene or phenyl rings can profoundly alter the energy levels and lifetimes of the excited states. A systematic study of naphthalene-based azo dyes revealed a direct correlation between the electron-donating strength of a substituent and the lifetime of the excited state. rsc.org Increasing the electron-donating strength leads to longer-lived excited states. rsc.org For instance, azo dyes with less electron-donating substituents exhibit three distinct excited-state lifetimes of approximately 0.7–1.5 ps, 3–4 ps, and 20–40 ps. rsc.org In contrast, a derivative with the most strongly electron-donating dimethylamino group shows lifetimes of 0.7 ps, 4.8 ps, 17.8 ps, and 40 ps. rsc.org This increase is attributed to changes in the geometric and electronic degrees of freedom on the potential energy surface of the lowest singlet excited state. rsc.org

In other donor-acceptor systems, increasing the donor strength enhances the charge-transfer character and lowers the energy of the 1CT state, which in turn affects the accessibility of triplet states involved in energy transfer. marquette.edu The solvent environment also plays a critical role. An increase in solvent polarity can cause a bathochromic (red) shift of the long-wave absorption band in azo dyes. nih.gov Similarly, in cyanostilbene-based D-A systems, the intramolecular charge transfer (ICT) band shows a solvatochromic redshift as the dielectric constant of the solvent increases. rsc.org In some cases, intermolecular hydrogen bonding with protic solvents can introduce strong non-radiative deactivation pathways, leading to a weaker fluorescence yield. rsc.org

| System | Substituent/Environment Change | Observed Effect on Excited State |

| Naphthalene-based azo dyes | Increasing electron-donating strength of substituent | Longer-lived excited states; faster thermal reversion. rsc.org |

| Donor-Acceptor fluorophores | Increasing donor strength | Increased charge-transfer character; lower 1CT energy. marquette.edu |

| Azo derivatives of 2-naphthol | Increasing solvent polarity | Slight bathochromic shift in absorption maximum. nih.gov |

| Cyanostilbene D-A systems | Increasing solvent dielectric constant | Redshift of the intramolecular charge transfer emission band. rsc.org |

| Benzanthrone derivatives | Presence of protic solvents | Weakened fluorescence due to non-radiative deactivation. rsc.org |

This table summarizes the influence of various substituents and solvent environments on the excited states of related naphthalene and donor-acceptor systems.

pH-Dependent Modulation of Photodynamics

There is no available research specifically detailing the effects of pH on the photophysical and photodynamic properties of this compound. The core structure, consisting of a naphthalene ring and a methoxy-substituted phenyl group, does not possess readily ionizable functional groups that would typically exhibit significant changes in absorption or emission characteristics in response to varying pH levels in aqueous solutions. Studies on other naphthalene-based compounds with acidic or basic moieties have shown pH-dependent fluorescence, but these findings are not directly applicable to this compound due to structural differences.

Solvatochromism and Solvent Polarity Effects on Emission

While the phenomenon of solvatochromism—the change in a substance's color or spectral properties with a change in solvent polarity—is well-documented for many fluorescent molecules, specific studies quantifying this effect for this compound are absent from the reviewed literature. wikipedia.org Generally, the fluorescence emission of aromatic compounds can be influenced by the polarity of the solvent, which affects the energy levels of the ground and excited states. wikipedia.org For instance, research on fluorescent aryl naphthalene dicarboximides demonstrates that push-pull fluorophores can display distinct positive solvatochromism. rsc.orgresearchgate.net However, without experimental data detailing the absorption and emission maxima of this compound in a series of solvents with varying polarities, a quantitative analysis and the creation of a specific data table are not possible.

Organometallic Chemistry and Ligand Design

Coordination Chemistry of 2-(4-Methoxyphenyl)naphthalene as a Ligand

The coordination of this compound to a metal center fundamentally alters its chemical behavior, activating the arene ring for transformations not possible in the uncomplexed state. uwindsor.ca The metal moiety can influence the electron density of the aromatic rings and introduce chirality, opening avenues for stereoselective synthesis.

The naphthalene (B1677914) core of this compound can act as a π-ligand, coordinating to a transition metal center in an η⁶-fashion. In this mode, all six carbon atoms of one of the naphthalene rings are bonded to the metal. A classic example of this is the formation of complexes with the chromium tricarbonyl, Cr(CO)₃, fragment. uwindsor.ca The complexation of an arene to a Cr(CO)₃ unit has several significant electronic consequences: the metal fragment is strongly electron-withdrawing, which increases the acidity of benzylic protons and activates the ring towards nucleophilic attack. uwindsor.ca

Due to the two non-equivalent aromatic rings in the naphthalene system, coordination of the Cr(CO)₃ group can theoretically occur on either the substituted or the unsubstituted ring. Quantum chemical modeling (DFT) on related naphthalene-chromium complexes has been used to study the structures and energy characteristics of such systems, including the potential for the organometallic group to move from one ring to another in what is known as an inter-ring haptotropic rearrangement. researchgate.net The coordination of the chromium tricarbonyl moiety to one face of the planar naphthalene ring renders the complex chiral, a feature that is highly valuable in asymmetric catalysis. uwindsor.ca

The synthesis of η⁶-arene chromium tricarbonyl complexes is typically achieved by heating the arene with chromium hexacarbonyl, Cr(CO)₆. chemrxiv.org For this compound, this would involve refluxing the compound with Cr(CO)₆ in a high-boiling solvent mixture, such as butyl ether and THF, under an inert atmosphere to yield the [η⁶-2-(4-methoxyphenyl)naphthalene]Cr(CO)₃ complex. chemrxiv.org

Characterization of these organometallic complexes relies on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: The C-O stretching frequencies of the carbonyl ligands are highly sensitive to the electronic environment of the metal center. For a typical (η⁶-arene)Cr(CO)₃ complex, strong absorption bands appear in the range of 1800-2000 cm⁻¹, indicating the presence of the Cr(CO)₃ group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Upon coordination, the ¹H NMR signals of the aromatic protons on the complexed ring experience a significant upfield shift (typically 1-2 ppm) due to the shielding effect of the metal center.

Mass Spectrometry: This technique is used to confirm the molecular weight of the complex.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the structure, confirming the η⁶-coordination mode and revealing precise bond lengths and angles within the complex. nih.gov

| Technique | Expected Observation for [η⁶-2-(4-Methoxyphenyl)naphthalene]Cr(CO)₃ | Purpose |

| IR Spectroscopy | Strong ν(CO) bands ~1900-1980 cm⁻¹ | Confirms presence of Cr(CO)₃ group |

| ¹H NMR | Upfield shift (~5-6 ppm) for protons on the coordinated naphthalene ring | Identifies which ring is coordinated and confirms complexation |

| ¹³C NMR | Upfield shift for carbons on the coordinated ring | Provides further structural confirmation |

| Mass Spectrometry | Peak corresponding to the molecular ion [C₁₇H₁₄O·Cr(CO)₃]⁺ | Determines molecular weight |

| X-ray Crystallography | Defines the precise 3D structure, bond lengths, and angles | Unambiguously confirms η⁶-coordination and stereochemistry |

Applications in Catalysis Research

Organometallic complexes containing arene ligands like this compound are explored for their potential in homogeneous catalysis. The ligand is not merely a spectator but plays an active role in influencing the outcome of the catalytic cycle.

The structure of the this compound ligand is critical in defining the properties of a catalyst.

Steric Effects: The bulky bicyclic naphthalene structure, combined with the appended methoxyphenyl group, creates a specific steric environment around the metal center. This steric hindrance can control the approach of substrates, leading to high selectivity (e.g., regioselectivity or stereoselectivity) in catalytic reactions.

Planar Chirality: As mentioned, η⁶-coordination to a metal fragment like Cr(CO)₃ induces planar chirality. uwindsor.ca Enantiomerically pure forms of these complexes can be used as ligands in asymmetric catalysis, where the chiral environment dictates the stereochemical outcome of the reaction, producing one enantiomer of the product in excess. Naphthalene-based structures have been successfully employed as catalytic supports in reactions like Suzuki cross-coupling. mdpi.com

Understanding the mechanism of organometallic catalytic reactions is crucial for catalyst improvement. A significant challenge is the detection of fleeting, often neutral, reaction intermediates. Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for this purpose, but it is most sensitive to charged species. nih.gov

A modern approach involves the use of "chargeable tags," where the ligand is modified to carry a permanent charge, such as a quaternary ammonium (B1175870) group. nih.govrsc.org By derivatizing the this compound ligand with such a tag (for example, on the phenyl ring), any organometallic intermediates formed during a reaction would also carry this charge. This allows for their straightforward detection and characterization by ESI-MS. nih.gov This technique provides detailed information on the stoichiometry, oxidation state, and coordination sphere of catalytic intermediates, making it possible to identify rate-limiting steps and elucidate complex reaction mechanisms. nih.gov

Gas-Phase Reactivity Studies of Organometallic Complexes

Studying the intrinsic reactivity of organometallic complexes in the gas phase, free from solvent effects, provides fundamental insights into their properties. Techniques such as Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry are employed for this purpose.

For an organometallic complex of this compound, gas-phase studies could explore several key areas. Collision-Induced Dissociation (CID) experiments, where the mass-selected complex is fragmented by collision with an inert gas, can be used to probe the relative bond strengths within the molecule, such as the metal-ligand bond strength. Furthermore, ion-molecule reactions can be studied to understand the inherent reactivity of the complex with various neutral reagents. DFT calculations are often used in conjunction with these experiments to model reaction pathways, such as the haptotropic rearrangement of a chromium tricarbonyl group between the two rings of the naphthalene system, and to calculate the activation barriers for such processes. researchgate.net These fundamental studies help in building a more complete picture of the factors that control the reactivity and stability of these organometallic species. researchgate.net

Supramolecular Chemistry and Crystal Engineering

Intermolecular Interactions in Crystal Packing

The crystal packing of 2-(4-methoxyphenyl)naphthalene is primarily governed by weak, non-covalent interactions, including C—H⋯π interactions and aromatic stacking. These forces, though individually weak, collectively determine the three-dimensional architecture of the crystal lattice.

C—H⋯π Interactions and Their Role in Supramolecular Assembly

C—H⋯π interactions are a significant directional force in the crystal packing of aromatic molecules. In these interactions, a C-H bond acts as a hydrogen bond donor, and the electron-rich π-system of an aromatic ring acts as the acceptor.

In a structurally analogous compound, 1,4-bis(4-methoxyphenyl)naphthalene , X-ray crystallography has revealed the crucial role of C—H⋯π interactions in its solid-state assembly. nih.goviucr.org The molecular packing is consolidated by these intermolecular forces, linking the molecules into supramolecular chains. nih.goviucr.org For instance, hydrogen atoms on the naphthalene (B1677914) core and the methoxy-substituted benzene (B151609) rings interact with the π-faces of adjacent molecules. nih.goviucr.org

Detailed analysis of 1,4-bis(4-methoxyphenyl)naphthalene provides specific geometric parameters for these interactions, which can be considered representative for similar naphthalene derivatives.

| Interaction Type (D—H⋯A) | D-H (Å) | H⋯A (Å) | D⋯A (Å) | Angle (°) |

| C2—H2⋯Cg1 | 0.93 | 2.76 | 3.531 (4) | 141 |

| C15—H15⋯Cg2 | 0.93 | 2.96 | 3.737 (4) | 142 |

| C27—H27⋯Cg3 | 0.93 | 2.81 | 3.610 (4) | 145 |

| Table 1: Hydrogen-bond geometry for 1,4-bis(4-methoxyphenyl)naphthalene, where Cg1–Cg3 are the centroids of adjacent aromatic rings. This data illustrates the typical distances and angles for C—H⋯π interactions in this class of compounds. iucr.org |

These interactions are not unique to this specific isomer. Studies on other substituted naphthalenes, such as (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, also confirm the presence of C—H⋯π interactions, which, in conjunction with other forces, build a three-dimensional structure. researchgate.net This recurring motif underscores the fundamental role of C—H⋯π interactions in the supramolecular assembly of methoxyphenyl-naphthalene derivatives.

Aromatic Stacking Interactions

Aromatic stacking, or π-π interactions, is another key stabilizing force in the crystal structures of planar aromatic molecules. These interactions arise from the electrostatic and van der Waals forces between the π-orbitals of adjacent aromatic rings. In the case of this compound, both the naphthalene system and the methoxyphenyl ring can participate in such interactions.

In many naphthalene derivatives, these stacking interactions are a critical component of the crystal packing, often working in concert with other non-covalent forces to create a stable, densely packed structure.

Formation of Supramolecular Architectures

The interplay of the aforementioned intermolecular interactions leads to the formation of well-defined supramolecular architectures, ranging from simple one-dimensional chains to more complex multi-dimensional networks and host-guest assemblies.

One-Dimensional (1D) and Two-Dimensional (2D) Supramolecular Chains

The directional nature of C—H⋯π interactions is often responsible for the formation of one-dimensional (1D) supramolecular chains. In the crystal structure of 1,4-bis(4-methoxyphenyl)naphthalene , these interactions link the molecules into a helical supramolecular chain that extends along the b-axis. nih.goviucr.org These chains then assemble further without strong directional interactions between them, forming the final crystal lattice. nih.goviucr.org

While direct evidence for 2D structures in this compound is not available, the principles of supramolecular chemistry allow for their potential formation. By introducing other functional groups capable of forming different types of directional bonds (e.g., hydrogen bonds), it is conceivable that these 1D chains could be linked into two-dimensional sheets.

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cucurbiturils)

The electron-rich aromatic surfaces of this compound make it a potential guest for various macrocyclic host molecules. Cucurbit[n]urils (CB[n]) are a family of barrel-shaped macrocycles with a hydrophobic cavity and two polar carbonyl-fringed portals, making them excellent hosts for aromatic guests in aqueous solutions. nih.gov

While specific studies on the complexation of this compound with cucurbiturils have not been reported, extensive research on similar naphthalene-containing molecules demonstrates this capability. For instance, nabumetone (4-(6-methoxynaphthalen-2-yl)butan-2-one) , which shares the methoxynaphthalene core, forms a stable 1:1 inclusion complex with cucurbit researchgate.neturil (CB researchgate.net) in aqueous solution. mdpi.com The binding is driven by favorable enthalpic and entropic contributions, with the naphthalene moiety encapsulated within the host's cavity. mdpi.com The binding constant for this complex is significant, highlighting the strong affinity between the methoxynaphthalene unit and the CB researchgate.net cavity. mdpi.com

The general principles of cucurbituril (B1219460) host-guest chemistry suggest that this compound would likely form stable complexes with appropriately sized cucurbiturils, such as CB researchgate.net or CB nih.gov, driven by the hydrophobic effect and ion-dipole interactions between the guest and the host's portals. nih.govnih.gov

| Guest Molecule | Host Molecule | Binding Constant (log K) |

| Nabumetone | Cucurbit researchgate.neturil | 4.66 |

| Table 2: Binding affinity of a structurally related naphthalene derivative, Nabumetone, with Cucurbit researchgate.neturil, indicating the potential for this compound to engage in similar host-guest chemistry. mdpi.com |

Aggregation-Induced Emission (AIE) Phenomena in Naphthalene Derivatives

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

While AIE in this compound has not been explicitly detailed, studies on the closely related compound 2-ethylnaphthalene (B165323) provide strong evidence for this phenomenon in 2-substituted naphthalenes. westmont.edu When 2-ethylnaphthalene is aggregated, a significant enhancement of fluorescence is observed. westmont.edu In the isolated state, the molecule can dissipate excited-state energy through non-radiative pathways involving rotational or vibrational modes. In the aggregated state, these motions are sterically hindered, leading to a marked increase in fluorescence quantum yield. westmont.edu

The self-assembly of 2-ethylnaphthalene with biphenyl, for example, leads to the formation of an exciplex that exhibits a threefold increase in emission intensity due to aggregation. westmont.edu This suggests that the 2-substituted naphthalene scaffold is conducive to AIE. Given the structural similarities, it is highly probable that this compound also exhibits AIE characteristics, with the aggregation-induced restriction of intramolecular rotation of the methoxyphenyl group relative to the naphthalene core being a key factor in enhancing its solid-state emission.

Chemical Reactivity and Functionalization Strategies

Nucleophilic Addition Reactions with Dearomatization

Nucleophilic addition to aromatic systems is a powerful strategy for breaking aromaticity and creating three-dimensional molecular frameworks from flat, planar precursors. researchgate.net In the case of 2-(4-methoxyphenyl)naphthalene, such reactions typically require forcing conditions or specific activation due to the inherent stability of the aromatic naphthalene (B1677914) core.

One of the most effective methods for the dearomatization of naphthalenes is the Birch reduction . wikipedia.orglibretexts.org This reaction involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (such as an alcohol). wikipedia.org The solvated electrons generated from the alkali metal in ammonia act as a powerful nucleophile, adding to the aromatic ring to form a radical anion. wikipedia.org For this compound, the reduction is expected to occur on the naphthalene ring rather than the more electron-rich methoxyphenyl ring. The regioselectivity of the reduction is influenced by the substituent, with the 2-aryl group directing the reduction to the unsubstituted ring, leading primarily to a 1,4-dihydronaphthalene (B28168) derivative. huji.ac.il

Another approach involves nucleophilic addition with organolithium reagents, which can lead to dearomatization, particularly when the naphthalene ring is activated by electron-withdrawing groups. nih.govresearchgate.net While this compound lacks strong activation, highly reactive nucleophiles under specific conditions can induce addition, breaking the aromaticity of the naphthalene core. nih.gov

Table 1: Nucleophilic Addition with Dearomatization

| Reaction | Reagent(s) | Product Type | Comments |

|---|---|---|---|

| Birch Reduction | Na or Li, liquid NH₃, ROH | 1,4-Dihydronaphthalene derivative | Reduction occurs on the unsubstituted ring of the naphthalene core. wikipedia.orghuji.ac.il |

Electrophilic Aromatic Substitution on Naphthalene Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In this compound, the naphthalene core is the more likely site for substitution compared to the highly activated (and thus more nucleophilic) methoxyphenyl ring, especially under kinetic control. The position of substitution on the naphthalene ring is governed by the directing effects of the existing 2-(4-methoxyphenyl) group and the inherent reactivity of the naphthalene positions.

The α-positions (C1, C4, C5, C8) of naphthalene are kinetically favored for electrophilic attack over the β-positions (C3, C6, C7) due to the formation of a more stable carbocation intermediate (arenium ion) that preserves one intact benzene (B151609) ring. youtube.com The 2-aryl substituent acts as an activating group and directs incoming electrophiles primarily to the C1 and C3 positions. However, the C1 position (α-position) is generally the most favored site of attack. For example, the nitration of 2-phenylnaphthalene, a closely related compound, yields 1-nitro-2-phenylnaphthalene (B13771612) as a major product. google.com The reaction with various nitrating agents on naphthalene itself shows that the ratio of α- to β-substitution can be influenced by the specific reagents and conditions used. youtube.comresearchgate.net

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

| Position on Naphthalene Core | Electronic Effect of 2-Aryl Group | Predicted Major Product Position | Rationale |

|---|---|---|---|

| C1 | Activating, ortho-directing | C1 | Kinetically favored α-position, activated by the aryl group. youtube.comgoogle.com |

| C3 | Activating, para-directing | C3 | β-position, less favored kinetically than C1. |

Derivatization via Functional Group Transformations

The methoxy (B1213986) group (-OCH₃) on the phenyl ring is a key functional handle that can be transformed to a hydroxyl group (-OH) through ether cleavage. This transformation is significant as it opens up further synthetic possibilities, such as the introduction of new functional groups or the formation of polymeric structures.

The most common and effective reagents for the demethylation of aryl methyl ethers are strong acids, particularly hydrogen halides like hydrobromic acid (HBr) and hydroiodic acid (HI), or Lewis acids such as boron tribromide (BBr₃). commonorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion on the methyl group in an Sₙ2 reaction. masterorganicchemistry.comlibretexts.org BBr₃ is often preferred as it is a milder reagent that can be used at lower temperatures. commonorganicchemistry.comreddit.com The resulting product is 4-(naphthalen-2-yl)phenol.

Table 3: Common Reagents for Demethylation

| Reagent | Conditions | Mechanism | Product |

|---|---|---|---|

| Boron tribromide (BBr₃) | Dichloromethane (B109758) (DCM), often at low temperature (e.g., 0 °C to rt) | Lewis acid-assisted Sₙ2 cleavage commonorganicchemistry.com | 4-(Naphthalen-2-yl)phenol |

| Hydrobromic acid (HBr) | Elevated temperatures (reflux) | Acid-catalyzed Sₙ2 cleavage commonorganicchemistry.comlibretexts.org | 4-(Naphthalen-2-yl)phenol |

The oxidation of this compound can lead to different products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can cleave the aromatic rings.

Ruthenium tetroxide (RuO₄), a very powerful oxidizing agent, is capable of cleaving benzene rings, particularly those activated by electron-donating groups like a methoxy group. chem-station.comwikipedia.org Therefore, treatment of this compound with RuO₄ (often generated in situ from RuCl₃ and an oxidant like NaIO₄) would likely lead to the oxidative degradation of the methoxyphenyl ring to a carboxylic acid, and potentially cleavage of the naphthalene core under harsh conditions. chem-station.comwikipedia.org The naphthalene ring itself is susceptible to oxidation, which can lead to the formation of quinones or, with complete cleavage, phthalic acid derivatives.

The structure of this compound is well-suited for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs) through intramolecular cyclization reactions. A key transformation in this regard is the Scholl reaction , which is an oxidative intramolecular aryl-aryl coupling promoted by a combination of a Lewis acid and a protic acid. nih.govwikipedia.org